molecular formula C13H18BrNO2 B112545 tert-Butyl (1-(3-bromophenyl)ethyl)carbamate CAS No. 375853-98-8

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Cat. No. B112545
M. Wt: 300.19 g/mol
InChI Key: WWNQMGYJYMXOEU-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, also known as TBEC, is a brominated carbamate compound used in a multitude of scientific research applications. It is a versatile compound with a wide range of uses, from synthesis to biochemical and physiological effects. TBEC is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. It is a relatively inexpensive and widely available compound, making it an attractive choice for many scientific research applications.

Scientific Research Applications

  • Synthesis and Chemical Reactions:

    • The reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, leading to the formation of 1-hydroxy-1H-perfluorooctyl compounds, demonstrates its utility in novel reduction reactions (Sokeirik et al., 2006).
    • Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).
    • The compound shows potential in the synthesis of antiarrhythmic and hypotensive agents (Chalina et al., 1998).
  • Protective Group Chemistry:

    • It has been used as a protective group for amines, showcasing its role in developing novel safety-catch amine protection (Surprenant & Lubell, 2006).
    • In the study of synthetic intermediates, tert-butyl carbamates have been employed as protective groups for amines in the context of Curtius rearrangement reactions (Lebel & Leogane, 2005).
  • Pharmacological Applications:

    • Tert-Butyl carbamates have been used in the synthesis of potential antimicrobial agents, illustrating their role in drug discovery (Doraswamy & Ramana, 2013).
    • They are also key intermediates in the synthesis of protease inhibitors, which are significant in treating various diseases (Ghosh et al., 2017).
  • Analytical Chemistry Applications:

    • Tert-Butyl carbamates have been utilized in the analysis of herbicide residues, demonstrating their relevance in environmental chemistry (Crespo-Corral et al., 2008).

properties

IUPAC Name

tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNQMGYJYMXOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A L'Heureux, A Martel, H He, J Chen, LQ Sun… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the morpholinyl moiety in (S,E)-N-[1-(3-morpholinophenyl)ethyl]-3-phenylacrylamide (1) with heteroaryl groups led to the identification of (S,E)-N-1-[3-(6-fluoropyridin-3-…
Number of citations: 16 www.sciencedirect.com
J Xu, Y Qin - Synlett, 2023 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com

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